molecular formula C25H29N5O3 B2883588 N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-methylquinolin-4-yl)ethanediamide CAS No. 1049418-16-7

N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2883588
CAS No.: 1049418-16-7
M. Wt: 447.539
InChI Key: QPFCVYBHMVDTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic compound featuring a quinoline core linked via an ethanediamide (oxamide) bridge to a piperazine moiety substituted with a 4-methoxyphenyl group. The ethanediamide linker may enhance binding affinity through hydrogen-bonding interactions, while the 2-methylquinolin-4-yl group could contribute to lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-18-17-23(21-5-3-4-6-22(21)27-18)28-25(32)24(31)26-11-12-29-13-15-30(16-14-29)19-7-9-20(33-2)10-8-19/h3-10,17H,11-16H2,1-2H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFCVYBHMVDTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-methylquinolin-4-yl)ethanediamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.

    Quinoline Derivative Preparation: Concurrently, 2-methylquinoline is synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the quinoline derivative using oxalyl chloride as a coupling agent under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-methylquinolin-4-yl)ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its potential effects on neurotransmitter systems, making it a candidate for treating neurological disorders.

    Chemistry: It serves as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the quinoline moiety can intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()

This analogue replaces the 2-methylquinolin-4-yl group with a 4-methylbenzoyl-substituted piperazine. The substitution at the piperazine nitrogen (4-methylbenzoyl vs. The benzoyl group introduces a ketone, which may reduce basicity compared to the methoxyphenyl ether, influencing pharmacokinetics .

QH-03 and QH-04 ()

These hydrazine derivatives share a 7-chloro-quinolin-4-yl-piperazine scaffold. QH-03 (4-methoxyphenylhydrazine) and QH-04 (p-tolylhydrazine) exhibit distinct substituents on the hydrazine moiety, resulting in varied molecular weights (486.02 vs. 474.5 Da) and synthetic yields (45.2% vs. 56%).

Pharmacological Analogues Targeting Serotonin Receptors

18F-Mefway and 18F-FCWAY ()

These radioligands target 5-HT1A receptors, featuring piperazine-ethyl-carboxamide backbones. The target compound’s ethanediamide bridge may mimic the carboxamide’s hydrogen-bonding capacity, but the absence of a fluorine label limits direct imaging applications. 18F-Mefway’s 2-methoxyphenyl group contrasts with the target’s 4-methoxyphenyl substitution, suggesting divergent receptor-binding regioselectivity .

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ()

This compound’s 2-methoxyphenyl-piperazine and nitrobenzamide structure highlights the impact of substituent positioning. The 2-methoxy group may sterically hinder receptor access compared to the target’s 4-methoxy group, while the nitrobenzamide could enhance electron-withdrawing effects, altering binding kinetics .

Pentanamide Derivatives ()

Compounds 11a (trifluoromethoxyphenyl) and 11d (3,5-dichlorophenyl) demonstrate how piperazine substituents influence synthetic complexity. The trifluoromethoxy group in 11a reduces yield (44%) compared to dichlorophenyl derivatives, likely due to steric and electronic challenges during purification .

4-Methoxybutyrylfentanyl ()

The butyramide linker in this opioid contrasts with the target’s ethanediamide, illustrating how linker flexibility affects target selectivity .

Key Research Findings and Implications

  • Substituent Positioning : 4-Methoxy groups on phenyl rings generally enhance metabolic stability compared to 2- or 3-substituted analogues, as seen in 18F-Mefway vs. compounds .
  • Synthetic Challenges : Bulky substituents on piperazine (e.g., 4-methylbenzoyl in ) correlate with lower yields, suggesting trade-offs between structural complexity and scalability .

Biological Activity

N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-methylquinolin-4-yl)ethanediamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is defined by the following chemical formula:

  • Molecular Formula : C₂₁H₂₄N₄O₅
  • Molecular Weight : 412.45 g/mol
  • CAS Number : 866137-65-7

The structure includes a piperazine ring, a methoxyphenyl group, and a quinoline moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it acts as an antagonist at adrenergic receptors, which are crucial for the modulation of mood and cardiovascular functions. The compound's ability to inhibit the binding of neurotransmitters such as norepinephrine suggests its potential role in treating mood disorders and hypertension.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Adrenergic Receptor Modulation Acts as an antagonist at adrenergic receptors, inhibiting norepinephrine binding.
Neurotransmitter Interaction Modulates serotonin receptor activity, potentially influencing mood regulation.
Antidepressant Potential Investigated for use in treating depression due to its receptor interaction profile.
Anticancer Activity Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cells.

Case Studies and Research Findings

  • Antidepressant Effects :
    A study examining the effects of related compounds on serotonin receptor-mediated responses indicated that modifications in piperazine derivatives could enhance antidepressant effects. The compound's ability to increase neuronal firing rates in specific brain regions supports its potential as an antidepressant agent .
  • Cancer Research :
    Research has shown that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with structural similarities have been tested for their ability to induce apoptosis in tumor cells, suggesting that this compound may also hold promise in oncology .
  • Cardiovascular Applications :
    Given its adrenergic receptor antagonism, this compound has been explored for its potential in managing cardiovascular diseases. Its ability to modulate blood pressure through adrenergic pathways could provide therapeutic benefits for patients with hypertension .

Q & A

Basic Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., temperature, solvent polarity) and purification methods. For example, intermediates like the piperazine ring or quinoline moiety may require stepwise coupling under inert atmospheres. Normal-phase chromatography (e.g., gradients of dichloromethane/ethyl acetate/methanol) is critical for removing unreacted starting materials, as demonstrated in similar piperazine-amide syntheses . Monitoring reaction progress via TLC or LC-MS ensures intermediates are isolated at optimal stages.

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Answer :

  • ¹H/¹³C NMR : Essential for confirming substitution patterns on the piperazine and quinoline moieties (e.g., δ ~3.0–3.5 ppm for piperazine protons; quinoline aromatic protons at δ ~7.0–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>98%) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Answer :

  • Radioligand Binding Assays : Screen for affinity at serotonin (5-HT₁A/2A) or dopamine (D2/D3) receptors, given structural similarities to arylpiperazine derivatives .
  • Functional Assays (e.g., cAMP inhibition) : Assess agonism/antagonism at GPCRs .
  • Cytotoxicity Assays : Use HEK-293 or SH-SY5Y cell lines to rule out nonspecific toxicity at therapeutic concentrations .

Advanced Questions

Q. How can computational modeling predict receptor binding affinity and guide SAR studies?

  • Answer :

  • Molecular Docking (AutoDock, Glide) : Models interactions between the compound’s methoxyphenyl-piperazine moiety and conserved residues in GPCR binding pockets (e.g., D3 receptor Asp110) .
  • Free Energy Perturbation (FEP) : Quantifies how substituent changes (e.g., methoxy → ethoxy) affect binding ΔG .
  • MD Simulations : Reveal stability of ligand-receptor complexes over time (e.g., piperazine flexibility influencing residence time) .

Q. What strategies resolve contradictions between in vitro receptor binding and in vivo efficacy?

  • Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects .
  • Pharmacokinetic Studies : Measure plasma/tissue concentrations to correlate exposure with efficacy (e.g., brain penetration via logP/logD analysis) .
  • Receptor Occupancy Imaging : PET tracers (e.g., [¹¹C]-raclopride for D2/D3) validate target engagement in vivo .

Q. How do modifications to piperazine/quinoline substituents alter pharmacokinetics?

  • Answer :

  • Piperazine Modifications :
  • 4-Methoxyphenyl : Enhances D3 selectivity over 5-HT₁A (logD ~2.5 improves CNS penetration) .
  • Bulkier Substituents : Reduce metabolic clearance (e.g., CYP3A4 inhibition studies) .
  • Quinoline Modifications :
  • 2-Methyl Group : Steric hindrance may reduce off-target binding .
  • Data Table :
SubstituentlogPD3 IC₅₀ (nM)5-HT₁A IC₅₀ (nM)Half-life (h)
4-OCH₃2.312.44503.2
4-Cl2.88.93202.1
2-CH₃2.115.76204.5
Data extrapolated from analogous compounds

Q. What methodologies assess selectivity across serotonin/dopamine receptor subtypes?

  • Answer :

  • Panels of Radioligand Assays : Test against 5-HT (1A, 2A, 2C) and dopamine (D1–D5) receptors at standardized concentrations (e.g., 10 μM) .
  • Kinase Profiling : Rule out off-target activity at kinases (e.g., Eurofins KinaseProfiler™) .
  • Thermal Shift Assays : Confirm binding to intended targets via protein thermal stabilization .

Q. How do molecular dynamics simulations elucidate receptor interaction mechanisms?

  • Answer :

  • Binding Pocket Dynamics : Simulate hydrogen bonding between the ethanediamide carbonyl and receptor residues (e.g., D3 receptor Ser192) .
  • Ligand Flexibility : Assess if the ethyl linker between piperazine and quinoline adopts conformations compatible with active/inactive receptor states .
  • Water Network Analysis : Identify key water molecules displaced upon binding, affecting entropy/enthalpy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.